(E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
CAS No.: 1284269-00-6
Cat. No.: VC11804363
Molecular Formula: C16H18N4O2
Molecular Weight: 298.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1284269-00-6 |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | 5-cyclopropyl-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C16H18N4O2/c1-2-22-15-6-4-3-5-12(15)10-17-20-16(21)14-9-13(18-19-14)11-7-8-11/h3-6,9-11H,2,7-8H2,1H3,(H,18,19)(H,20,21)/b17-10+ |
| Standard InChI Key | FGUPASACJVTGMO-LICLKQGHSA-N |
| Isomeric SMILES | CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3CC3 |
| SMILES | CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3CC3 |
| Canonical SMILES | CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3CC3 |
Introduction
(E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the class of pyrazole derivatives. It features a unique structure that includes a cyclopropyl group, an ethoxybenzylidene moiety, and a pyrazole ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis
The synthesis typically involves the condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with 2-ethoxybenzaldehyde under reflux conditions in solvents like ethanol or methanol. This reaction promotes the formation of the Schiff base, resulting in the desired product.
Antimicrobial Activity
Pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. They often disrupt microbial cell membranes, leading to cell lysis and death.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects. It may inhibit enzymes involved in inflammatory pathways and modulate receptors associated with cancer cell growth.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activities |
|---|---|---|
| (E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide | Cyclopropyl group, ethoxybenzylidene moiety, pyrazole ring | Antimicrobial, anti-inflammatory, anticancer |
| 3-[(E)-(2-ethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone | Ethoxybenzylidene moiety, quinazolinone ring | Potential anti-inflammatory and antimicrobial |
| 1-[(E)-(2-ethoxybenzylidene)amino]-1H-tetrazol-5-amine | Ethoxybenzylidene moiety, tetrazole ring | Potential antimicrobial and anticancer |
Research Findings and Future Directions
Research on (E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide highlights its potential therapeutic applications. Further studies are needed to fully elucidate its mechanisms of action and to explore its efficacy in clinical settings. The compound's unique structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
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